molecular formula C20H24N2O2 B11416555 2-(methoxymethyl)-1-[4-(4-methylphenoxy)butyl]-1H-benzimidazole CAS No. 853752-95-1

2-(methoxymethyl)-1-[4-(4-methylphenoxy)butyl]-1H-benzimidazole

Cat. No.: B11416555
CAS No.: 853752-95-1
M. Wt: 324.4 g/mol
InChI Key: DKHWSHIVNACOLN-UHFFFAOYSA-N
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Description

2-(methoxymethyl)-1-[4-(4-methylphenoxy)butyl]-1H-benzimidazole is a complex organic compound with a benzimidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)-1-[4-(4-methylphenoxy)butyl]-1H-benzimidazole typically involves multi-step organic reactions. The process often starts with the preparation of the benzimidazole core, followed by the introduction of the methoxymethyl and 4-(4-methylphenoxy)butyl groups. Common reagents used in these reactions include methanol, methyl iodide, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(methoxymethyl)-1-[4-(4-methylphenoxy)butyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-(methoxymethyl)-1-[4-(4-methylphenoxy)butyl]-1H-benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-(methoxymethyl)-1-[4-(4-methylphenoxy)butyl]-1H-benzimidazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methoxymethyl)-1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazole
  • 2-(ethoxymethyl)-1-[4-(4-methylphenoxy)butyl]-1H-benzimidazole
  • 2-(methoxymethyl)-1-[4-(4-methylphenoxy)propyl]-1H-benzimidazole

Uniqueness

2-(methoxymethyl)-1-[4-(4-methylphenoxy)butyl]-1H-benzimidazole is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. These unique features make it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

853752-95-1

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

2-(methoxymethyl)-1-[4-(4-methylphenoxy)butyl]benzimidazole

InChI

InChI=1S/C20H24N2O2/c1-16-9-11-17(12-10-16)24-14-6-5-13-22-19-8-4-3-7-18(19)21-20(22)15-23-2/h3-4,7-12H,5-6,13-15H2,1-2H3

InChI Key

DKHWSHIVNACOLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2COC

Origin of Product

United States

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